4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine
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Description
4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine (4-MOPBA) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of benzylamine, which is an organic compound that contains an amine group. 4-MOPBA has been studied for its ability to act as an inhibitor of enzymes and to interact with proteins. It has been used in a variety of scientific research applications, including drug design, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Structure of Highly Substituted Pyrazole Ligands and Their Complexes
A study by Budzisz et al. (2004) focused on the synthesis and structural characterization of highly substituted pyrazole ligands, including their complexes with platinum(II) and palladium(II) metal ions. The research outlined the formation of isomeric pyrazoles through reactions involving methoxycarbonyl and dimethoxyphosphoryl-substituted chromones, leading to the creation of tricyclic derivatives and complexes with metal ions. This work highlights the potential for developing novel ligands for use in coordination chemistry and catalysis (Budzisz, Małecka, & Nawrot, 2004).
Antimicrobial and Antioxidant Activities
Rangaswamy et al. (2017) synthesized a new class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, which exhibited significant antimicrobial and antioxidant activities. The study demonstrates the potential of these compounds in developing new antimicrobial and antioxidant agents, emphasizing the importance of chemical synthesis in discovering novel therapeutic agents (Rangaswamy, Kumar, Harini, & Naik, 2017).
Supramolecular Liquid Crystals and Luminescent Properties
Moyano et al. (2013) reported on the self-assembly of 4-aryl-1H-pyrazoles into supramolecular liquid crystals, which displayed luminescent properties. This research opens up new possibilities for the application of these materials in optoelectronic devices and as sensors, showcasing the versatility of pyrazole derivatives in materials science (Moyano, Barberá, Diosdado, Serrano, Elduque, & Giménez, 2013).
Potential Anti-Covid-19 Compounds
Mohareb and Abdo (2021) explored the synthesis of tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives, targeting the SARS-CoV-2 main protease (Mpro) with potential anti-Covid-19 activity. This study signifies the role of synthetic organic chemistry in addressing global health challenges by developing novel therapeutic agents against emerging infectious diseases (Mohareb & Abdo, 2021).
properties
IUPAC Name |
[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-16-12-4-3-10(8-13)7-11(12)9-15-6-2-5-14-15/h2-7H,8-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFAOHPCMDBNOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)CN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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